molecular formula C16H14Cl2N4O4S B098025 4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide CAS No. 17741-62-7

4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide

Numéro de catalogue: B098025
Numéro CAS: 17741-62-7
Poids moléculaire: 429.3 g/mol
Clé InChI: LDQKKASRFRIRPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

It is a prostaglandin analog that works by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of latanoprostene bunod involves the esterification of latanoprost acid with butanediol mononitrate . The reaction typically requires the use of a suitable esterification catalyst and controlled reaction conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of latanoprostene bunod follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with the required pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions: Latanoprostene bunod undergoes hydrolysis in the eye to release two active moieties: latanoprost acid and butanediol mononitrate . The hydrolysis reaction is facilitated by the aqueous environment of the eye.

Common Reagents and Conditions: The hydrolysis of latanoprostene bunod does not require any external reagents as it occurs naturally in the eye. in a laboratory setting, the reaction can be studied using water or buffered solutions to mimic the ocular environment .

Major Products Formed: The major products formed from the hydrolysis of latanoprostene bunod are latanoprost acid and butanediol mononitrate . Latanoprost acid acts as a prostaglandin analog, while butanediol mononitrate releases nitric oxide, which helps in relaxing the trabecular meshwork .

Scientific Research Applications

Latanoprostene bunod has been extensively studied for its efficacy in reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension . It has shown significant promise in clinical trials, demonstrating superior intraocular pressure-lowering effects compared to other prostaglandin analogs . Additionally, its dual mechanism of action, involving both the trabecular meshwork and uveoscleral pathways, makes it a unique and effective treatment option .

Mechanism of Action

Latanoprostene bunod exerts its effects through a dual mechanism of action. Upon hydrolysis in the eye, it releases latanoprost acid and butanediol mononitrate . Latanoprost acid increases the outflow of aqueous humor through the uveoscleral pathway, while butanediol mononitrate releases nitric oxide, which relaxes the trabecular meshwork and enhances outflow through the conventional pathway . This dual action results in a significant reduction in intraocular pressure .

Comparison with Similar Compounds

Latanoprostene bunod is often compared to other prostaglandin analogs such as latanoprost, bimatoprost, and tafluprost . While all these compounds work by increasing the outflow of aqueous humor, latanoprostene bunod is unique in its ability to release nitric oxide, which provides an additional mechanism for reducing intraocular pressure . This makes it more effective in certain patient populations and provides a broader range of therapeutic benefits .

Similar Compounds:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of latanoprostene bunod involves the esterification of latanoprost acid with butanediol mononitrate . The reaction typically requires the use of a suitable esterification catalyst and controlled reaction conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of latanoprostene bunod follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with the required pharmaceutical grade .

Propriétés

17741-62-7

Formule moléculaire

C16H14Cl2N4O4S

Poids moléculaire

429.3 g/mol

Nom IUPAC

(2,6-dichloro-4-nitrophenyl)-[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]diazene

InChI

InChI=1S/C16H14Cl2N4O4S/c17-14-9-13(22(23)24)10-15(18)16(14)20-19-11-1-3-12(4-2-11)21-5-7-27(25,26)8-6-21/h1-4,9-10H,5-8H2

Clé InChI

LDQKKASRFRIRPV-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl

SMILES canonique

C1CS(=O)(=O)CCN1C2=CC=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl

17741-62-7

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.